molecular formula C22H26N4O2S2 B11125858 3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11125858
M. Wt: 442.6 g/mol
InChI Key: IOGFQYAULUGXNX-VKAVYKQESA-N
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Description

“3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multi-step organic reactions. The preparation of “3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” would likely involve:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with an α-halo ketone.

    Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety: This step might involve the condensation of a suitable pyrimidine derivative with an aldehyde or ketone.

    Allylation and dipropylamination:

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioamide or allyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound could be investigated for similar effects.

    Anticancer Activity: Potential use in cancer research due to its complex structure and possible interactions with biological targets.

Industry

    Pharmaceuticals: Development of new drugs or therapeutic agents.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar core structures.

    Pyrido[1,2-a]pyrimidines: Compounds with similar heterocyclic rings.

Uniqueness

The unique combination of functional groups and structural elements in “3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” sets it apart from other compounds

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-5-10-24(11-6-2)19-16(14-17-21(28)26(12-7-3)22(29)30-17)20(27)25-13-8-9-15(4)18(25)23-19/h7-9,13-14H,3,5-6,10-12H2,1-2,4H3/b17-14-

InChI Key

IOGFQYAULUGXNX-VKAVYKQESA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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